![molecular formula C7H7ClN2O B2606836 1H-吡咯并[2,3-b]吡啶-5-醇盐酸盐 CAS No. 2225146-85-8](/img/structure/B2606836.png)

1H-吡咯并[2,3-b]吡啶-5-醇盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

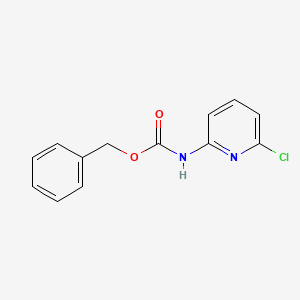

1H-Pyrrolo[2,3-b]pyridin-5-ol is a reagent used in the synthesis of potent VEGFR-2 inhibitors . It is identified as an intermediate in the synthesis of Venetoclax (A112430), a potent and selective BCL-2 inhibitor that achieves potent antitumor activity while sparing platelets .

Synthesis Analysis

1H-Pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their biological activities . Among them, compound 4h exhibited potent FGFR inhibitory activity . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .Molecular Structure Analysis

The molecular formula of 1H-Pyrrolo[2,3-b]pyridin-5-ol is C7H6N2O . The structure includes a pyrrolopyridine core with a hydroxyl group attached to the 5-position .Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridin-5-ol is a reagent used in the synthesis of potent VEGFR-2 inhibitors . It is also an intermediate in the synthesis of Venetoclax, a potent and selective BCL-2 inhibitor .Physical And Chemical Properties Analysis

The molecular weight of 1H-Pyrrolo[2,3-b]pyridin-5-ol is 134.14 g/mol . It has a topological polar surface area of 48.9 Ų .科学研究应用

合成方法和衍生物

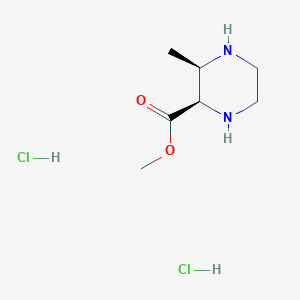

- 已经探索了 1H-吡咯并[2,3-b]吡啶各种衍生物的有效合成方法。例如,Nechayev 等人(2013 年)开发了一种使用硼氢化钠还原和脱苄基步骤合成 1-甲基-4,5,6,7-四氢-1H-吡咯并[2,3-c]吡啶盐酸盐的方法 (Nechayev, Gorobets, Kovalenko, & Tolmachev, 2013)。类似地,Kobelev 等人(2019 年)开发了一种合成 1H-吡咯并[3,2-c]吡啶-2,3-二酮的新方法 (Kobelev, Stepanova, Dmitriev, & Maslivets, 2019)。

化学性质和反应性

- 已经广泛研究了各种 1H-吡咯并[2,3-b]吡啶衍生物的化学性质和反应性。例如,Murthy 等人(2017 年)合成了 4-氯-2-(3-氟苯基)-2,3-二氢-1H-吡咯并[3,4-c]吡啶-1-酮,并表征了它的振动光谱、核磁共振化学位移和分子静电势 (Murthy et al., 2017)。

生物学评估和潜在应用

- 已经评估了一些 1H-吡咯并[2,3-b]吡啶衍生物的潜在生物学应用。Liu 等人(2016 年)合成了 1H-吡咯并[2,3-b]吡啶衍生物并对其进行了生物学评估,作为 c-Met 抑制剂,这可能与癌症治疗有关 (Liu, Wang, Huang, Ji, Fan, Li, Cheng, & Tian, 2016)。此外,Zarrouk 等人(2015 年)探索了 1H-吡咯-2,5-二酮衍生物作为盐酸中碳钢的缓蚀剂,展示了它们在工业应用中的潜力 (Zarrouk, Hammouti, Lakhlifi, Traisnel, Vezin, & Bentiss, 2015)。

药物开发和抗癌研究

- 对 1H-吡咯并[2,3-b]吡啶衍生物的研究对药物开发具有重要意义,特别是在抗癌研究中。Mallisetty 等人(2023 年)合成了吡咯基-吡啶杂环化合物,并评估了它们的抗癌活性,特别是针对人宫颈癌和乳腺癌细胞系 (Mallisetty, Ganipisetti, Majhi, & Putta, 2023)。

安全和危害

未来方向

Given its potent activities against FGFR1, 2, and 3, and its role as an intermediate in the synthesis of potent inhibitors, 1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride holds promise for future research and development in cancer therapy . Its low toxicity and good bioavailability make it an appealing lead compound beneficial to subsequent optimization .

属性

IUPAC Name |

1H-pyrrolo[2,3-b]pyridin-5-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O.ClH/c10-6-3-5-1-2-8-7(5)9-4-6;/h1-4,10H,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXRWXSDQSCWEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=C(C=C21)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-diethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2606753.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2606754.png)

![6-Tert-butyl-2-[1-[(1-methyl-2-oxopyridin-4-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2606755.png)

![N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-3,4,5-trimethoxybenzamide](/img/structure/B2606756.png)

![2-(4-chlorophenoxy)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2606758.png)

![1-(pyridin-2-ylmethyl)-4-((pyridin-2-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2606760.png)

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2606762.png)

![5-methyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)isoxazole-3-carboxamide](/img/structure/B2606768.png)

![2-(4-(2-(2-oxobenzo[cd]indol-1(2H)-yl)ethyl)piperazin-1-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2606769.png)

![4-allyl-5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2606774.png)